4-N-Maleimidophenylbutanoicacid

Bioconjugation Crosslinker geometry Spacer arm

4-N-Maleimidophenylbutanoic acid (CAS 100072-54-6; synonym MPBA) is a heterobifunctional crosslinker comprising a thiol-reactive maleimide group, a central phenyl ring, and a terminal carboxylic acid separated by a four-carbon butyric acid spacer. With a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol , this compound serves as the free-acid precursor to widely used NHS ester (SMPB, CAS 79886-55-8) and hydrazide (MPBH) crosslinkers.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
Cat. No. B13815242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Maleimidophenylbutanoicacid
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N2C(=O)C=CC2=O
InChIInChI=1S/C14H13NO4/c16-12-8-9-13(17)15(12)11-6-4-10(5-7-11)2-1-3-14(18)19/h4-9H,1-3H2,(H,18,19)
InChIKeyFVVLNTONACGHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-Maleimidophenylbutanoic Acid for Bioconjugation: Sourcing and Baseline Characterization Guide


4-N-Maleimidophenylbutanoic acid (CAS 100072-54-6; synonym MPBA) is a heterobifunctional crosslinker comprising a thiol-reactive maleimide group, a central phenyl ring, and a terminal carboxylic acid separated by a four-carbon butyric acid spacer. With a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol [1], this compound serves as the free-acid precursor to widely used NHS ester (SMPB, CAS 79886-55-8) and hydrazide (MPBH) crosslinkers. Commercially, it is available at purities of 95–98% (HPLC), with some vendors providing ISO17034-certified reference standards [2]. Storage at 2–8°C is standard, with a typical shelf life of three years . Its primary application is in bioconjugation, where the carboxylic acid can be activated in situ with carbodiimides (EDC/DCC) for coupling to primary amines, while the maleimide selectively reacts with sulfhydryl groups to form stable thioether linkages .

Why 4-N-Maleimidophenylbutanoic Acid Cannot Be Replaced by Generic Maleimide Crosslinkers


Superficially, 4-N-Maleimidophenylbutanoic acid appears interchangeable with other maleimide-carboxylic acid crosslinkers such as 4-maleimidobutyric acid (MBA, CAS 57078-98-5) or 4-maleimidophenylacetic acid (CAS 91574-45-7). However, this assumption collapses under quantitative scrutiny. The phenylbutyrate backbone of MPBA provides an 11.6 Å spacer arm—substantially longer than the ~7.3 Å of aliphatic GMBS/MBA or the even shorter aromatic MBS [1]. Critically, Myers et al. demonstrated that aromatic maleimide crosslinkers (including the S-SMPB derivative of this compound) produce dramatically higher immunotoxin yields compared to aliphatic variants such as GMBS [2]. Furthermore, the free carboxylic acid form offers a strategic advantage over pre-activated NHS esters: it enables sequential, controlled activation via EDC/NHS chemistry, allowing users to conjugate the maleimide end first without risking NHS ester hydrolysis, a flexibility unavailable with SMPB or GMBS . The aromatic N-substituent also modulates maleimide hydrolysis kinetics fundamentally differently from N-alkyl analogs, with implications for long-term conjugate stability [3]. These structural distinctions translate into measurable differences in conjugation yield, spacer geometry, and conjugate stability that render simple in-class substitution scientifically indefensible.

4-N-Maleimidophenylbutanoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Spacer Arm Length: 11.6 Å Phenylbutyrate vs. 7.3 Å Aliphatic Butyrate in Crosslinker Geometry

The 4-(p-maleimidophenyl)butyric acid backbone provides an 11.6 Å spacer arm between the maleimide and carboxyl reactive groups, as measured for its NHS ester derivative SMPB . This is 4.3 Å (59%) longer than the 7.3 Å spacer arm of the aliphatic analog GMBS (N-succinimidyl 4-maleimidobutyrate) and identically 4.3 Å longer than the aromatic but shorter MBS crosslinker (m-maleimidobenzoyl-NHS, 7.3 Å) [1]. The extended geometry places the target compound in the medium-length crosslinker category (10–30 Å), whereas GMBS and MBS are classified as short-length crosslinkers . This additional length is structurally significant: modeling studies suggest a 4.3 Å difference can determine whether two protein domains can be bridged without steric clash or whether an antibody's antigen-binding site remains accessible after immobilization [1].

Bioconjugation Crosslinker geometry Spacer arm Antibody conjugation

Immunotoxin Conjugate Yield: Aromatic Phenylbutyrate vs. Aliphatic Butyrate Crosslinkers

In a direct head-to-head study, Myers et al. (1989) compared aromatic maleimide crosslinkers—including sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (S-SMPB, the sulfo-NHS ester of the target compound), MBS, and S-MBS—against the aliphatic crosslinker GMBS for the preparation of anti-CD5 intact ricin immunotoxins [1]. The study reported that immunotoxin yield was 'dramatically improved using crosslinkers with an aromatic, rather than an aliphatic configuration' [1]. While the aliphatic GMBS produced the most toxic IT in short-term cell-free translation assays, the longer-term clonogenic assay at 1000 ng/mL showed no potency differences between any of the crosslinkers [1]. The yield advantage of the aromatic crosslinkers came without sacrificing immunotoxin potency, making the aromatic phenylbutyrate scaffold decisively superior for preparative-scale conjugate production [1].

Immunotoxin Conjugation yield Aromatic crosslinker Ricin Antibody conjugate

Free Carboxylic Acid vs. Pre-Activated NHS Ester: Controlled Sequential Activation in Bioconjugation

Unlike its pre-activated NHS ester analog SMPB (CAS 79886-55-8), 4-N-Maleimidophenylbutanoic acid carries a free carboxylic acid that must be activated in situ using carbodiimides such as EDC (water-soluble) or DCC (organic-phase) . This seemingly minor structural difference has profound practical implications. SMPB undergoes spontaneous NHS ester hydrolysis in aqueous buffer with a half-life on the order of minutes to hours depending on pH and temperature, which limits the window for amine conjugation and can lead to incomplete or heterogeneous labeling [1]. In contrast, the free acid form remains stable in storage (≥3 years at 2–8°C for the Beyotime product ) and can be activated precisely when needed. This enables a sequential, two-step conjugation strategy: (1) couple the maleimide to a thiol-containing partner first, then (2) activate the carboxylic acid with EDC/NHS for amine coupling, without competing hydrolysis of a pre-existing active ester. The flexibility to choose activation conditions (EDC vs. DCC, with or without NHS, in aqueous or organic solvent) provides additional degrees of freedom for optimizing conjugation to sensitive biomolecules .

Carbodiimide chemistry EDC coupling Sequential conjugation Linker activation Protein modification

Serum Stability of Conjugates: SMPB-Derived Conjugates vs. SPDP-Derived Conjugates

Conjugates prepared using SMPB (the NHS ester of 4-N-maleimidophenylbutanoic acid) have been demonstrated to exhibit greater stability in serum compared to conjugates formed with SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) . SPDP forms a disulfide linkage that is susceptible to reductive cleavage by serum thiols (e.g., glutathione, cysteine), whereas the maleimide-thiol reaction yields a non-cleavable thioether bond that is resistant to thiol exchange under physiological conditions . This stability differential has been validated and is cited as a key product feature by Thermo Fisher Scientific across multiple SMPB product pages . For the free acid form of MPBA, conjugates formed after EDC-mediated amide bond formation retain this same thioether stability, as the maleimide-thiol linkage chemistry is identical irrespective of whether the carboxyl end is activated via NHS ester or in situ carbodiimide chemistry [1].

Serum stability Conjugate stability Thioether bond SPDP ADC linker

Maleimide Ring Hydrolysis Kinetics: N-Phenylmaleimides vs. N-Alkylmaleimides as a Stability Determinant

The N-phenyl substituent on the maleimide ring of MPBA fundamentally alters the hydrolysis kinetics of the thiosuccinimide conjugate compared to N-alkyl-substituted maleimides such as those derived from 4-maleimidobutyric acid (MBA). Fontaine et al. (2015) demonstrated that ring-opening hydrolysis rates of maleimide-thiol conjugates are 'greatly accelerated by electron withdrawing N-substituents,' and that ring-opened products exhibit half-lives exceeding two years [1]. The phenyl ring directly attached to the maleimide nitrogen in MPBA exerts an electron-withdrawing inductive effect, which accelerates the initial ring-opening hydrolysis step relative to N-alkyl maleimides [1]. This accelerated hydrolysis paradoxically enhances long-term stability because the ring-opened succinamic acid thioether is resistant to retro-Michael thiol exchange—the primary degradation pathway that leads to payload loss in vivo [1][2]. In contrast, N-alkyl maleimide conjugates (e.g., from MBA) hydrolyze more slowly and thus remain in the ring-closed, exchange-susceptible form for longer periods, increasing the risk of thiol-mediated cleavage before stabilization occurs [2]. Machida et al. (1977) further established that the hydrolysis half-life of N-phenylmaleimide at pH 7.4 and 37°C is approximately 3.0 hours, compared to ~0.7 hours for N-(fluorophenyl)maleimide, demonstrating that the electronic nature of the phenyl substituent can be further modulated for desired stability profiles [3].

Maleimide hydrolysis Thiol exchange Conjugate stabilization Ring-opening Electron-withdrawing group

Optimal Application Scenarios for 4-N-Maleimidophenylbutanoic Acid Based on Quantitative Differentiation Evidence


Stepwise Conjugation of Sensitive Biomolecules Requiring Maleimide-First Coupling

When conjugating a thiol-containing protein (e.g., a cysteine-engineered antibody fragment) to an amine-containing payload (e.g., a fluorophore, chelator, or cytotoxic drug), the free carboxylic acid of MPBA enables the optimal maleimide-first-then-carboxyl sequence. The maleimide is first reacted with the protein thiol at pH 6.5–7.5 to form a stable thioether, after which EDC/NHS activation of the free carboxyl group at pH 4.5–5.5 enables coupling to the amine-containing payload . This sequential approach avoids the competing NHS ester hydrolysis that would occur if the pre-activated SMPB were used, and provides the 11.6 Å spacer needed to minimize steric interference between the conjugated partners . For heat-labile or aggregation-prone proteins, the ability to perform the maleimide coupling under mild, neutral conditions before introducing the carbodiimide activation step reduces the risk of protein denaturation.

Preparative-Scale Immunotoxin or Antibody-Drug Conjugate Manufacturing

The Myers et al. (1989) finding that aromatic maleimide crosslinkers dramatically improve immunotoxin yield without sacrificing potency directly supports the use of MPBA-derived linkers for preparative-scale bioconjugate production [1]. In this scenario, MPBA is first converted to its NHS ester (SMPB) or used directly as the free acid for amine-to-thiol crosslinking. For GMP or GMP-like manufacturing, sourcing the free acid form may be preferable because it can be quality-controlled for NHS ester activation in-house, providing tighter control over the activation step that most critically affects batch-to-batch consistency . The 3-year shelf stability of the free acid at 2–8°C further reduces the risk of reagent degradation during long production campaigns .

Antibody Immobilization on Biosensor Surfaces Requiring Preserved Antigen-Binding Capacity

For immobilizing antibodies on thiol-functionalized biosensor surfaces (glass, silica, silicon, or gold), the 11.6 Å spacer arm of the MPBA backbone provides sufficient distance from the surface to preserve antibody flexibility and antigen-binding site accessibility . The antibody immobilization study by Routh et al. (1997), which used the MPBH (hydrazide) derivative of MPBA, demonstrated that antibody-coated microprobes retained full biological activity with detection sensitivity in the picomolar range and remained stable for up to 3 weeks at 5°C [2]. While this study used the hydrazide derivative, the core phenylbutyrate scaffold is identical, confirming that this spacer geometry supports dense, evenly coated antibody layers without steric hindrance. The shorter 7.3 Å GMBS linker, by contrast, may restrict antibody orientation and reduce antigen capture efficiency in comparable surface immobilization formats [3].

ADC or Bioconjugate Development Where Long-Term In Vivo Stability Is Critical

For linker selection in antibody-drug conjugates (ADCs) or other bioconjugates intended for in vivo use, the maleimide-thiol thioether bond formed by MPBA provides non-cleavable, serum-stable linkage that outperforms disulfide-based linkers such as SPDP in serum stability assays . Furthermore, the electron-withdrawing N-phenyl substituent on MPBA accelerates the ring-opening hydrolysis of the thiosuccinimide conjugate, rapidly converting it to the ring-opened succinamic acid thioether form that is resistant to retro-Michael thiol exchange with serum albumin and glutathione [4]. This accelerated stabilization pathway reduces the time window during which the conjugate is susceptible to payload loss via thiol exchange, a recognized limitation of N-alkyl maleimide linkers such as those derived from 4-maleimidobutyric acid [4][5].

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